molecular formula C22H18N4O4S3 B5406544 4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B5406544
M. Wt: 498.6 g/mol
InChI Key: MUTPYANRIYPZKZ-UHFFFAOYSA-N
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Description

4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenylsulfonyl-imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the sulfonamide group and the phenylsulfonyl-imino moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and infections.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S3/c27-32(28,19-9-5-2-6-10-19)25-21(17-7-3-1-4-8-17)24-18-11-13-20(14-12-18)33(29,30)26-22-23-15-16-31-22/h1-16H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTPYANRIYPZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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